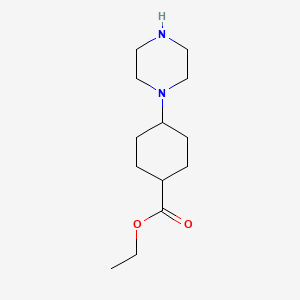
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate
Overview
Description
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is also known as 4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate is 1S/C13H24N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h11-12,14H,2-10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate is a solid at room temperature . It has a molecular weight of 240.34 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis . It’s a building block in the synthesis of more complex molecules. Its unique structure, which includes a piperazine ring and a cyclohexane ring, makes it useful in the synthesis of a wide range of compounds.
Antimicrobial Agents
There is research indicating that piperazin-1-yl compounds can be used in the design and synthesis of new antimicrobial agents . For example, hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties .
Anti-biofilm Properties
The aforementioned study also indicated that these compounds have anti-biofilm properties . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and they are notoriously difficult to eliminate. Compounds with anti-biofilm properties can disrupt these structures and are therefore of great interest in medical and industrial applications.
Antibacterial Agents
The same study also suggested that these compounds could be used as antibacterial agents . They were found to have promising direct activity against Gram-negative strains .
DNA Gyrase Inhibitors
The compounds were intended to have a new binding mode to DNA gyrase, which would allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains . DNA gyrase is an enzyme that introduces supercoiling into DNA. Inhibitors of this enzyme can prevent DNA replication and transcription, making them potent antibacterial agents.
Fluoroquinolone Family
Compounds with a piperazin-1-yl group are part of the fluoroquinolone family . Fluoroquinolones are a type of antibiotic that are used to treat a variety of bacterial infections. This suggests that “4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester” could potentially be used in the development of new antibiotics.
Safety and Hazards
Future Directions
While specific future directions for Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate were not found in the search results, related compounds have been studied for their antimicrobial activity and their potential to prevent biofilm formation . This suggests potential future research directions in these areas.
properties
IUPAC Name |
ethyl 4-piperazin-1-ylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h11-12,14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXGYJPPBHGEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



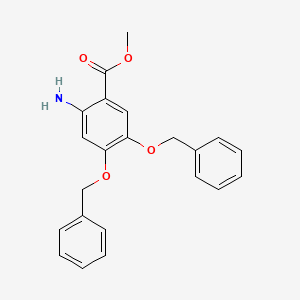
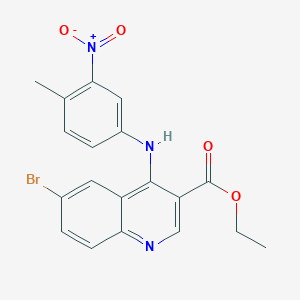
![(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol](/img/structure/B3102167.png)

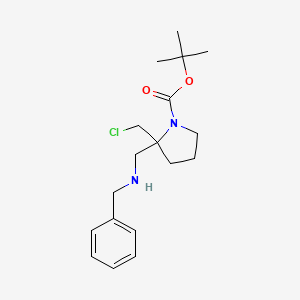

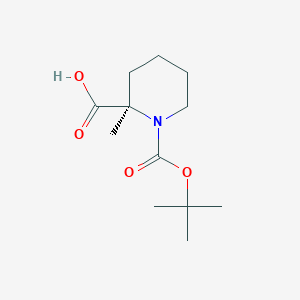






![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)